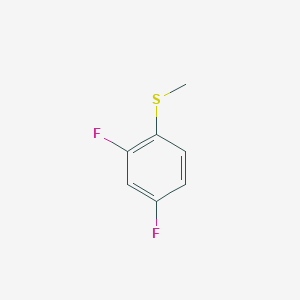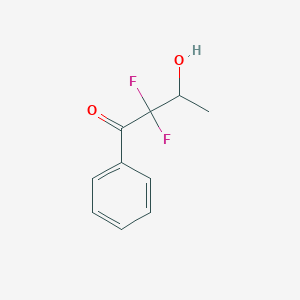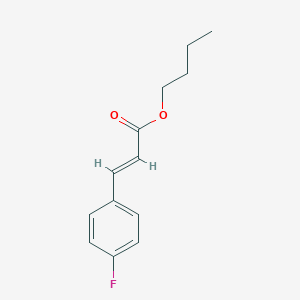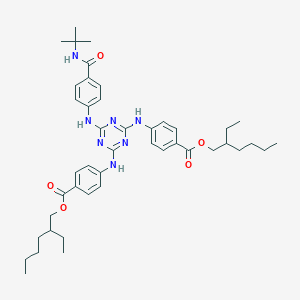
Methyl 1-acetyl-1H-indole-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-acetyl-1H-indole-6-carboxylate, also known as MAIC, is a compound that has gained significant attention in scientific research due to its potential as a pharmaceutical intermediate. MAIC is a heterocyclic compound that contains an indole ring, which is a common structural motif found in many biologically active molecules.
Wirkmechanismus
The mechanism of action of Methyl 1-acetyl-1H-indole-6-carboxylate is not fully understood. However, it has been suggested that Methyl 1-acetyl-1H-indole-6-carboxylate may act by inhibiting enzymes involved in the growth and survival of cancer cells. Methyl 1-acetyl-1H-indole-6-carboxylate has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In addition, Methyl 1-acetyl-1H-indole-6-carboxylate has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
Methyl 1-acetyl-1H-indole-6-carboxylate has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of topoisomerase II, which is essential for DNA replication and cell division. In addition, Methyl 1-acetyl-1H-indole-6-carboxylate has been found to induce apoptosis, or programmed cell death, in cancer cells. Methyl 1-acetyl-1H-indole-6-carboxylate has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, Methyl 1-acetyl-1H-indole-6-carboxylate has been found to have antiviral activity against the Zika virus.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Methyl 1-acetyl-1H-indole-6-carboxylate in lab experiments is that it is relatively easy to synthesize. Methyl 1-acetyl-1H-indole-6-carboxylate can be synthesized using various methods, including the Fischer indole synthesis and the Pictet-Spengler reaction. Another advantage of using Methyl 1-acetyl-1H-indole-6-carboxylate is that it has been shown to have anticancer, anti-inflammatory, and antiviral properties, making it a potentially useful pharmaceutical intermediate. However, one limitation of using Methyl 1-acetyl-1H-indole-6-carboxylate in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on Methyl 1-acetyl-1H-indole-6-carboxylate. One direction is to further investigate its mechanism of action. Understanding how Methyl 1-acetyl-1H-indole-6-carboxylate works at a molecular level could lead to the development of more effective pharmaceuticals. Another direction is to explore its potential as a treatment for other diseases, such as viral infections and autoimmune disorders. In addition, future research could focus on optimizing the synthesis method of Methyl 1-acetyl-1H-indole-6-carboxylate to make it more efficient and cost-effective.
Synthesemethoden
Methyl 1-acetyl-1H-indole-6-carboxylate can be synthesized using various methods, including the Fischer indole synthesis and the Pictet-Spengler reaction. The Fischer indole synthesis involves the reaction of a ketone with an amine in the presence of an acid catalyst to form an indole. In the case of Methyl 1-acetyl-1H-indole-6-carboxylate, the starting materials are acetylacetone and tryptamine, which react to form Methyl 1-acetyl-1H-indole-6-carboxylate in the presence of a Lewis acid catalyst such as boron trifluoride diethyl etherate. The Pictet-Spengler reaction involves the reaction of a tryptamine with an aldehyde or ketone in the presence of an acid catalyst to form an indole.
Wissenschaftliche Forschungsanwendungen
Methyl 1-acetyl-1H-indole-6-carboxylate has been studied for its potential as a pharmaceutical intermediate. It has been shown to have anticancer, anti-inflammatory, and antiviral properties. Methyl 1-acetyl-1H-indole-6-carboxylate has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, Methyl 1-acetyl-1H-indole-6-carboxylate has been found to have antiviral activity against the Zika virus.
Eigenschaften
CAS-Nummer |
126759-62-4 |
|---|---|
Produktname |
Methyl 1-acetyl-1H-indole-6-carboxylate |
Molekularformel |
C12H11NO3 |
Molekulargewicht |
217.22 g/mol |
IUPAC-Name |
methyl 1-acetylindole-6-carboxylate |
InChI |
InChI=1S/C12H11NO3/c1-8(14)13-6-5-9-3-4-10(7-11(9)13)12(15)16-2/h3-7H,1-2H3 |
InChI-Schlüssel |
GGOQZKUQPXTQKN-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C=CC2=C1C=C(C=C2)C(=O)OC |
Kanonische SMILES |
CC(=O)N1C=CC2=C1C=C(C=C2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



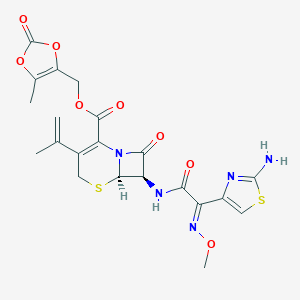
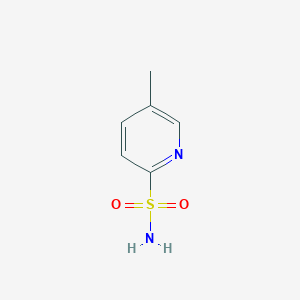
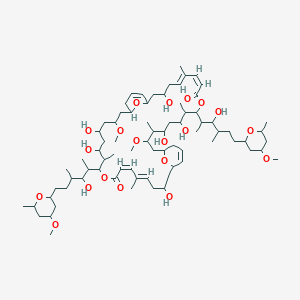
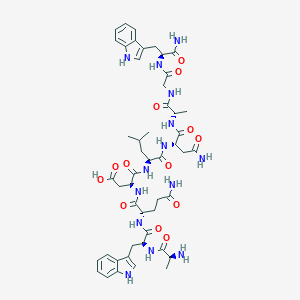
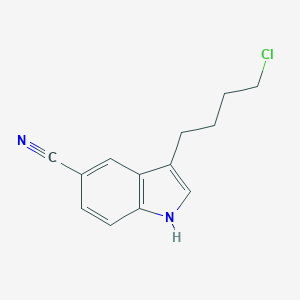
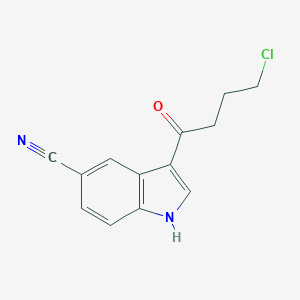
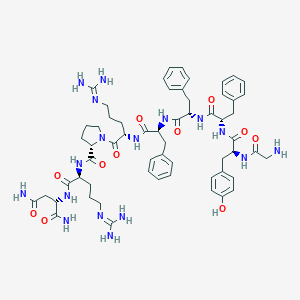
![9-Oxabicyclo[6.1.0]non-3-yne](/img/structure/B143926.png)
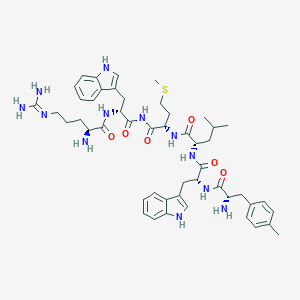
![2-[(2-Methyl-2-propanyl)sulfinyl]pyridine 1-oxide](/img/structure/B143930.png)
